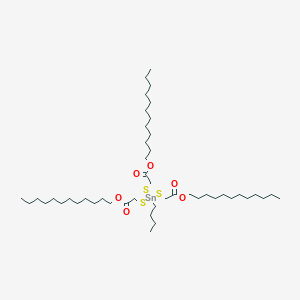

Butyltintris(laurylmercapto acetate)

Description

Butyltintris(laurylmercapto acetate) is an organotin compound primarily utilized as a thermal stabilizer in polyvinyl chloride (PVC) manufacturing. Its structure consists of a central tin atom bonded to three laurylmercapto acetate ligands and one butyl group. This configuration enables it to effectively scavenge hydrochloric acid (HCl), a byproduct of PVC degradation, thereby preventing polymer chain breakdown and extending material lifespan. Organotin stabilizers like this are valued for their high efficiency, though their use is increasingly regulated due to environmental and toxicity concerns.

Properties

CAS No. |

26292-98-8 |

|---|---|

Molecular Formula |

C46H90O6S3Sn |

Molecular Weight |

954.1 g/mol |

IUPAC Name |

dodecyl 2-[butyl-bis[(2-dodecoxy-2-oxoethyl)sulfanyl]stannyl]sulfanylacetate |

InChI |

InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

XGQTTWHUFMHJMA-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyltintris(laurylmercapto acetate) typically involves the reaction of tributyltin chloride with laurylmercapto acetic acid. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods

On an industrial scale, the production of Butyltintris(laurylmercapto acetate) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyltintris(laurylmercapto acetate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The laurylmercapto acetate groups can be substituted with other ligands, leading to the formation of new organotin compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halides and other nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Butyltintris(laurylmercapto acetate) has found applications in several scientific research areas, including:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance material properties.

Mechanism of Action

The mechanism by which Butyltintris(laurylmercapto acetate) exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their permeability and stability. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound’s unique structure plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyltintris(laurylmercapto acetate) with structurally or functionally related compounds, including acetates and organometallic derivatives. Data from diverse sources are synthesized to highlight key differences in properties, applications, and performance.

Table 1: Comparative Properties of Butyltintris(laurylmercapto acetate) and Selected Analogues

Key Findings:

Structural and Functional Differences: Butyltintris(laurylmercapto acetate) contains a tin core with sulfur-bearing ligands, enabling HCl scavenging in PVC. In contrast, 2-tert-Butylcyclohexyl acetate lacks metal coordination and is used in fragrances due to its ester functionality . Zinc acetate, a zinc-carboxylate, exhibits distinct electronic properties (e.g., unique RIXS spectra in aqueous solutions) but is less effective in PVC stabilization compared to organotins .

Purity and Commercial Availability :

- Industrial-grade Butyltintris(laurylmercapto acetate) typically meets purity standards >95%, comparable to 2-tert-Butylcyclohexyl acetate (>98%) and cis-4-tert-Butylcyclohexylamine hydrochloride (>98%) . However, zinc acetate’s purity varies widely depending on its application (e.g., food-grade vs. industrial).

Toxicity and Regulation: Organotin compounds like Butyltintris(laurylmercapto acetate) face strict regulations under REACH due to bioaccumulation risks. Zinc acetate, while less toxic, still requires handling precautions as a heavy metal derivative. Non-metallic analogues (e.g., 2-tert-Butylcyclohexyl acetate) pose minimal environmental hazards .

Cost and Accessibility: Butyltintris(laurylmercapto acetate) is significantly more expensive than zinc acetate or tert-butylcyclohexyl derivatives. For example, 5g of 2-tert-Butylcyclohexyl acetate costs ~JPY 1,100, whereas organotin stabilizers command premium pricing due to specialized synthesis .

Research Insights and Limitations

- Electronic Behavior: Zinc acetate’s aqueous RIXS spectra reveal strong ligand-to-metal charge transfer, contrasting with organotin compounds’ covalent bonding and radical-scavenging mechanisms .

- Data Gaps : Direct comparative studies on Butyltintris(laurylmercapto acetate) and its analogues are scarce in the provided evidence. Further research is needed to quantify thermal stability metrics (e.g., induction time in PVC degradation) across these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.